Murrayone

Antiplatelet Thrombosis research Cardiovascular pharmacology

ADP-induced platelet aggregation assays often yield false positives with non-selective coumarins. Murrayone is one of only two L. japonicus coumarins that significantly inhibit ADP-induced aggregation, ensuring assay specificity where osthol and auraptenol fail. • Antiplatelet: Significantly inhibits ADP-induced platelet aggregation in vitro. • Antifungal: EC50 = 24.9 μg/mL (C. capsici), 46.9 μg/mL (T. cucumeris); also active against B. cinerea via Ca2+-calcineurin pathway. • Bioanalytical: Validated UPLC/MS/MS method available (LLOQ 4.0 ng/mL in rat plasma). • PK: First pharmacokinetic study in rats completed, reducing method development burden.

Molecular Formula C15H14O4
Molecular Weight 258.27 g/mol
CAS No. 19668-69-0
Cat. No. B035277
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMurrayone
CAS19668-69-0
Molecular FormulaC15H14O4
Molecular Weight258.27 g/mol
Structural Identifiers
SMILESCC(=C)C(=O)CC1=C(C=CC2=C1OC(=O)C=C2)OC
InChIInChI=1S/C15H14O4/c1-9(2)12(16)8-11-13(18-3)6-4-10-5-7-14(17)19-15(10)11/h4-7H,1,8H2,2-3H3
InChIKeyIISMOXLSZASLDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Murrayone Product Differentiation & Selection Guide


Murrayone (CAS 19668-69-0) is a C-8 prenylated 7-methoxycoumarin natural product [1] primarily isolated from Murraya paniculata and Leonurus japonicus [2]. The compound features a 3-methyl-2-oxobut-3-enyl substituent at the C-8 position and a methoxy group at C-7 . Unlike many in-class coumarins, Murrayone exhibits a unique activity profile spanning antiplatelet aggregation and antifungal effects [2].

1
Structural identity: C-8 prenylated 7-methoxycoumarin isolated from Murraya paniculata and Leonurus japonicus.
2
Reported profile: In vitro antiplatelet aggregation response and antifungal screening activity; distinct from many inactive coumarin analogs.
3
Selection context: Suitable for mechanistic studies requiring a C-8 prenylated coumarin with reported ADP-pathway and Ca2+-signaling modulation.

Why Murrayone Cannot Be Substituted


C-8 prenylated coumarins share a common scaffold but display divergent biological activities due to subtle differences in substitution patterns. For instance, among 10 coumarins co-isolated from Leonurus japonicus, only murrayone (compound 8) and isogosferal (compound 4) significantly inhibited ADP-induced platelet aggregation, while structurally similar osthol (10) and auraptenol (9) were inactive in the same assay [1]. Similarly, in antifungal applications, murrayone exhibits EC50 values of 46.9 μg/mL against T. cucumeris and 24.9 μg/mL against C. capsici , whereas other coumarins show different pathogen-specific profiles. These findings underscore that simple scaffold similarity does not predict functional equivalence, making compound-specific procurement essential for reproducible research outcomes.

Antiplatelet Substituting with osthol or auraptenol may produce false-negative results in ADP-induced platelet aggregation assays.
Antifungal Pathogen-specific response differs; other coumarins may lack activity against C. capsici and T. cucumeris.
Mechanism Ca2+-signaling pathway modulation is not widely reported among coumarins; mechanistic interpretation may shift.

Murrayone: Differential Evidence vs. Analogs


ADP-Induced Antiplatelet Aggregation

In a direct head-to-head comparison of 10 coumarins co-isolated from Leonurus japonicus, murrayone (compound 8) and isogosferal (4) significantly inhibited ADP-induced platelet aggregation, whereas structurally related osthol (10) and auraptenol (9) showed no significant activity in the same assay [1].

ADP-Induced Antiplatelet
Head-to-head
Active (Murrayone) vs. Inactive (Osthol, Auraptenol)
Supports antiplatelet assay-response context; comparator-response interpretation.
False-negative risk with inactive analogs in ADP-induced aggregation model.
Antiplatelet Thrombosis research Cardiovascular pharmacology

Antifungal Potency Against Plant Pathogens

Murrayone demonstrates differential antifungal potency across pathogen species, with EC50 values of 46.9 μg/mL against Thanatephorus cucumeris and 24.9 μg/mL against Colletotrichum capsici, while showing no activity against Sclerotinia sclerotiorum . In a cross-study comparison, another well-studied coumarin, osthole, exhibited an EC50 of 65.5 μg/mL against Rhizoctonia solani [1].

Antifungal Potency
Cross-study context
EC50 24.9 μg/mL (C. capsici)
Supports antifungal screening context; pathogen-specific endpoint review.
2.6-fold lower than osthole EC50 against R. solani; data across different pathogen species.
Agricultural fungicide Plant pathology Natural product pesticide

Calcium Channel Blockade Mechanism

In a mechanistic study against Botrytis cinerea, murrayone exhibited antifungal activity in both in vitro and in vivo assays, acting as a potential Ca2+ channel blocker that disrupts calcium homeostasis [1]. Patch-clamp analysis supported this mechanism, and murrayone treatment significantly downregulated expression of five key genes (Bccch1, Bcmid1, BccnA, Bcpmc1, and Bcpmr1) in the Ca2+-calcineurin signaling pathway [1].

Ca2+ Channel Blockade
Class-level inference
Patch-clamp & gene expression (Bccch1, Bcmid1, BccnA, Bcpmc1, Bcpmr1)
Supports Ca2+-signaling pathway-response interpretation.
Mechanism distinct from membrane-disrupting coumarins; requires validation in other species.
Antifungal mechanism Calcium signaling Botrytis cinerea

Validated Pharmacokinetic Profile

A validated UPLC/MS/MS method was established for murrayone quantification in rat plasma, achieving a lower limit of quantitation (LLOQ) of 4.0 ng/mL with linearity over 4.0-1600 ng/mL (r² = 0.9987) [1]. The method was successfully applied to the first pharmacokinetic study of murrayone in rats, demonstrating inter- and intra-day accuracy ranging from 90.0% to 99.7% and precision of 1.1% to 12.3% [1]. Murrayone showed stability under routine laboratory storage and processing conditions [1].

Validated PK Profile
Method context
UPLC/MS/MS: LLOQ 4.0 ng/mL, accuracy 90.0–99.7%
Supports bioanalytical validation review and PK exposure-model interpretation.
Rat plasma; baseline PK parameters available; method reduces analytical barrier.
Pharmacokinetics In vivo studies Bioanalytical method development

Cholinesterase Inhibition Profile

In a study of three coumarins from Murraya paniculata, murranganone (2) and paniculatin (3) were potent mixed-type inhibitors of AChE and BChE, while 2′-O-ethylmurrangatin (1) was inactive [1]. Molecular docking revealed competitive and non-competitive inhibition mechanisms driven by hydrogen bonding via ketone and hydroxyl functionalities [1]. Murrayone was not directly tested in this study; however, as a C-8 prenylated coumarin from the same species, its structural features are noted.

Cholinesterase Inhibition
Supporting evidence
Not directly tested; class-level inference from M. paniculata coumarins.
Direct murrayone data required; structural features noted.
Context for structure-activity relationship studies; experimental confirmation needed.
Alzheimer's disease Acetylcholinesterase Butyrylcholinesterase

In Silico Target Prediction: Apoptosis & Antineoplastic

In silico biological activity prediction (PASS analysis) for murrayone yielded high probability scores for apoptosis agonist activity (Pa = 0.824, Pi = 0.006) and antineoplastic activity (Pa = 0.711, Pi = 0.024) [1]. The compound was also predicted as an aspulvinone dimethylallyltransferase inhibitor (Pa = 0.919, Pi = 0.005) [1].

In Silico Target Prediction
In silico prediction
Apoptosis agonist (Pa=0.824), antineoplastic (Pa=0.711) prediction only.
In silico prediction context; requires experimental validation.
No quantitative IC50 or metastasis inhibition data available.
Cancer chemoprevention Apoptosis In silico prediction

Murrayone: Research & Industrial Applications


Platelet Aggregation & Thrombosis Research

Murrayone is suitable for antiplatelet mechanism studies requiring a coumarin that selectively inhibits ADP-induced platelet aggregation. In a direct comparison of 10 coumarins from L. japonicus, murrayone (compound 8) and isogosferal (4) showed significant inhibition, whereas osthol (10) and auraptenol (9) were inactive [1]. Researchers should select murrayone over inactive analogs such as osthol when ADP-induced platelet aggregation is the assay endpoint. Note that quantitative IC50 values for murrayone in this model are not yet published; the available data are qualitative (active/inactive) and require confirmatory quantification in future studies.

Agricultural Fungicide & Plant Pathology

Murrayone is applicable for antifungal screening programs targeting Colletotrichum capsici (EC50 = 24.9 μg/mL) and Thanatephorus cucumeris (EC50 = 46.9 μg/mL) [1]. Notably, murrayone is inactive against Sclerotinia sclerotiorum [1], indicating pathogen specificity. For research focused on Botrytis cinerea, murrayone demonstrates both in vitro and in vivo antifungal activity and acts through a Ca2+-calcineurin signaling pathway mechanism as a potential calcium channel blocker . This mechanism is distinct from membrane-disrupting coumarins and may inform resistance management strategies.

In Vivo Pharmacology & Pharmacokinetics

Murrayone is appropriate for research programs requiring transition from in vitro to in vivo efficacy studies. A validated UPLC/MS/MS bioanalytical method is established with an LLOQ of 4.0 ng/mL in rat plasma, enabling accurate quantification for pharmacokinetic investigations [1]. The method has been successfully applied to the first pharmacokinetic study of murrayone in rats [1]. This validated analytical infrastructure reduces method development burden compared to coumarin analogs lacking published PK characterization.

Cancer Metastasis Chemoprevention Research

Murrayone has been described as a cancer metastasis chemopreventive agent based on its pharmacological properties [1]. In silico predictions indicate potential apoptosis agonist activity (Pa = 0.824) and antineoplastic activity (Pa = 0.711) . However, experimental validation studies with quantitative IC50 or metastasis inhibition data for murrayone remain limited in the accessible literature. Researchers should consider that while the compound shows predicted promise, direct comparative experimental data against known antimetastatic agents are not yet available, and procurement for this application should account for the need for primary validation experiments.

Application
Selection Property
Validation Focus
Antiplatelet mechanism studies
Reported ADP-induced aggregation inhibition response
Comparator-response verification vs. inactive coumarin analogs
Antifungal screening programs
Pathogen-specific response profile (C. capsici, T. cucumeris)
EC50 endpoint confirmation across target pathogens
In vivo pharmacokinetic research
Validated UPLC/MS/MS bioanalytical method
Method-transfer and LLOQ endpoint review
Cancer chemoprevention investigation
In silico apoptosis agonist prediction (high confidence)
Experimental validation in metastasis models

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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